molecular formula C19H21N5O B2646120 N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-phenylpropanamide CAS No. 1428348-74-6

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-phenylpropanamide

Cat. No.: B2646120
CAS No.: 1428348-74-6
M. Wt: 335.411
InChI Key: PEQLQPJHERAZMD-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-Pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-phenylpropanamide (CAS 1428348-74-6) is a synthetic organic compound with a molecular formula of C19H21N5O and a molecular weight of 335.40 g/mol. It features a pyridazine core functionalized with a pyrrole moiety and an extended phenylpropanamide side chain connected by a flexible ethylene linker. This structure is engineered to confer potential utility in medicinal chemistry, particularly as a versatile scaffold for targeting protein-protein interactions or enzyme modulation. The integrated aromatic systems (phenyl and pyrrole) are designed to contribute to π-stacking and hydrophobic interactions, while the pyridazine ring offers key hydrogen-bonding sites, suggesting broad applicability in inhibitor development . Recent research into structurally related pyridazinone compounds has demonstrated significant vasorelaxant activities, with some derivatives exhibiting potent efficacy in relaxing pre-contracted aortic tissue and upregulating eNOS mRNA expression, indicating potential pathways for cardiovascular research . Furthermore, its modular synthesis allows for extensive derivatization, making it a valuable intermediate for pharmacological and biochemical exploration. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with care, adhering to all safety protocols, as it contains reactive functional groups. Predicted physical properties include a density of 1.19±0.1 g/cm³ at 20 °C and a boiling point of 668.8±55.0 °C .

Properties

IUPAC Name

3-phenyl-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c25-19(11-8-16-6-2-1-3-7-16)21-13-12-20-17-9-10-18(23-22-17)24-14-4-5-15-24/h1-7,9-10,14-15H,8,11-13H2,(H,20,22)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQLQPJHERAZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex arrangement of heterocyclic rings, specifically pyrrole and pyridazine, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Pyridazine Ring : Cyclization of appropriate precursors under reflux conditions.
  • Introduction of Pyrrole Moiety : Utilizing reagents such as azobisisobutyronitrile (AIBN).
  • Final Coupling : Attaching the phenylpropanamide group through coupling reactions involving various coupling agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of various enzymes or receptors, influencing signal transduction pathways crucial for cellular functions.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer.
  • Receptor Modulation : Interaction with neurotransmitter receptors could suggest applications in neuropharmacology.

Biological Activity and Case Studies

Recent studies have highlighted the compound's potential in various biological contexts:

  • Anticancer Activity :
    • A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound may possess similar properties .
  • Antimicrobial Properties :
    • Research indicates that compounds with pyrrole and pyridazine moieties can exhibit antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests potential applications in treating bacterial infections.
  • Neuropharmacological Effects :
    • The interaction with serotonin (5-HT) receptors has been explored, indicating possible anxiolytic or antidepressant effects .

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerSignificant cytotoxicity against various cancer cell lines
AntimicrobialEffective against multiple bacterial strains
NeuropharmacologyPotential modulation of serotonin receptors

Comparison with Similar Compounds

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyridazine 6-Pyrrole, aminoethyl, 3-phenylpropanamide Hypothesized kinase inhibition
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine Pyrazole, phenyl GSK-3 inhibition, antihypertensive
N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide Benzothiazole Nitro, 3-phenylpropanamide Antimicrobial (inferred)
Patent Compound (EP3 348 550A1) Quinoline Pyrrole, cyano, tetrahydrofuran Kinase/DNA targeting (patent claim)

Research Findings and Implications

  • Electronic Effects : Pyrrole’s electron-rich nature in the target compound may favor π-π stacking in hydrophobic pockets, whereas pyrazole (in ) offers stronger hydrogen-bond acceptance for kinase inhibition .
  • Amide Linker Stability : The 3-phenylpropanamide group, shared with benzothiazole derivatives, suggests resistance to enzymatic degradation compared to simpler acetamides .
  • Synthetic Feasibility : Patent compounds () demonstrate the integration of multiple heterocycles (e.g., tetrahydrofuran, piperidine) to modulate bioavailability, a strategy applicable to optimizing the target compound .

Q & A

Q. Critical parameters :

  • Temperature control : Lower temps (0–5°C) during coupling reduce epimerization .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance pyrrole-pyridazine conjugation .
  • Catalyst screening : Pd(OAc)₂/XPhos for Suzuki couplings improves regioselectivity .
    Troubleshooting : Use LC-MS to track intermediates; TLC with UV/iodine visualization identifies side products early .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Common pitfalls include:

  • Purity discrepancies : Re-test batches with orthogonal methods (e.g., DSC for crystallinity vs. HPLC) .
  • Assay variability : Standardize cell-based assays (e.g., ATP quantification for cytotoxicity) and include positive controls (e.g., doxorubicin) .
  • Target promiscuity : Perform SPR (surface plasmon resonance) to validate binding specificity to kinases vs. off-target GPCRs .

Advanced: What computational strategies predict binding modes with biological targets?

  • Docking studies : Use AutoDock Vina with homology models of kinases (e.g., MAPK) to prioritize residues for mutagenesis .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of the pyrrole-enzyme π-π interactions .
  • QSAR : Train models on pyridazine derivatives’ IC₅₀ data to optimize substituent hydrophobicity .

Advanced: How to design SAR studies for analogues with improved potency?

Focus on:

  • Pyrrole modifications : Replace 1H-pyrrol-1-yl with indole (larger π-system) to enhance kinase binding .
  • Linker optimization : Compare ethylamino vs. PEG spacers for solubility vs. membrane permeability .
  • Amide bioisosteres : Test sulfonamide or urea groups to resist protease cleavage .

Advanced: What methods validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization post-treatment via Western blot .
  • BRET (Bioluminescence Resonance Energy Transfer) : Quantify receptor dimerization changes in live cells .
  • Chemical proteomics : Use clickable alkyne probes to pull down interacting proteins for MS identification .

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